molecular formula C8H14N4 B13183283 (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine

(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13183283
M. Wt: 166.22 g/mol
InChI Key: ZSZJFNBWQHTMCT-LURJTMIESA-N
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Description

(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and propan-1-amine groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cyclopropyl group via substitution reactions.

    Amine Introduction: Addition of the propan-1-amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized products.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine

In medicine, triazole derivatives are often explored for their therapeutic potential, including as antifungal, antiviral, or anticancer agents.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine would depend on its specific biological or chemical activity. Generally, triazoles can interact with enzymes or receptors, inhibiting or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole derivatives such as:

    1,2,4-Triazole: The parent compound of the triazole family.

    Fluconazole: A well-known antifungal agent.

    Voriconazole: Another antifungal agent with a triazole ring.

Uniqueness

The uniqueness of (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine could lie in its specific substituents, which may confer unique biological or chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C8H14N4/c1-2-6(9)8-10-7(11-12-8)5-3-4-5/h5-6H,2-4,9H2,1H3,(H,10,11,12)/t6-/m0/s1

InChI Key

ZSZJFNBWQHTMCT-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](C1=NNC(=N1)C2CC2)N

Canonical SMILES

CCC(C1=NNC(=N1)C2CC2)N

Origin of Product

United States

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